Tris(eta5-cyclopenta-2,4-dienyl)europium
Description
Tris(η⁵-cyclopenta-2,4-dienyl)europium (Eu(Cp)₃) is a homoleptic europium(III) complex featuring three cyclopentadienyl (Cp) ligands in an η⁵-coordination mode. This organometallic compound belongs to the broader class of lanthanide metallocenes, which are characterized by their unique electronic structures and applications in catalysis, luminescence, and materials science . The Cp ligands provide a robust π-donor framework, stabilizing the europium center in the +3 oxidation state. Eu(Cp)₃ is of particular interest due to europium’s strong luminescent properties, which arise from its 4f electronic transitions. However, its stability and solubility are highly ligand-dependent, distinguishing it from other europium complexes with β-diketonate or dipicolinate ligands.
Properties
IUPAC Name |
cyclopenta-1,3-diene;europium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Eu/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDPEPOXSGIPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Eu+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Eu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12216-04-5 | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)europium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12216-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-cyclopenta-2,4-dienyl)europium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012216045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-cyclopenta-2,4-dienyl)europium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(eta5-cyclopenta-2,4-dienyl)europium can be synthesized through the reaction of europium trichloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
EuCl3+3NaC5H5→Eu(C5H5)3+3NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes maintaining an inert atmosphere and using appropriate solvents and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tris(eta5-cyclopenta-2,4-dienyl)europium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form europium(IV) complexes.
Reduction: It can be reduced to form europium(II) complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products Formed
Oxidation: Europium(IV) complexes.
Reduction: Europium(II) complexes.
Substitution: Various substituted europium complexes depending on the nucleophile used.
Scientific Research Applications
Tris(eta5-cyclopenta-2,4-dienyl)europium has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other europium complexes and studying their properties.
Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including luminescent materials and catalysts.
Mechanism of Action
The mechanism by which tris(eta5-cyclopenta-2,4-dienyl)europium exerts its effects is primarily through its coordination chemistry. The cyclopentadienyl ligands create a stable environment for the europium ion, allowing it to participate in various chemical reactions. The electronic properties of europium, such as its ability to emit light, are harnessed in applications like bioimaging and luminescent materials.
Comparison with Similar Compounds
Table 2: Luminescence and Stability Profiles
- Luminescence : Eu(dpa)₃ and Eu(NTA)₃ exhibit strong luminescence due to antenna effects from conjugated ligands, whereas Eu(Cp)₃’s emission is likely quenched by ligand-to-metal charge transfer (LMCT) states or poor ligand sensitization .
- Stability : Eu(dpa)₃ demonstrates exceptional aqueous stability, attributed to the rigid tris-dipicolinate framework. In contrast, Eu(Cp)₃ is prone to hydrolysis in polar solvents, limiting its utility in biological or aqueous environments .
Comparative Advantages and Limitations
- Eu(Cp)₃ :
- Advantages: Simplicity of ligand structure; model for studying lanthanide-π interactions.
- Limitations: Poor stability and luminescence efficiency compared to β-diketonate or dipicolinate complexes.
- Eu(dpa)₃ :
- Eu(fod)₃ :
- Advantages: Thermal stability for industrial processes.
- Limitations: High cost of fluorinated ligands .
Q & A
Q. Q1: What are the foundational methodologies for synthesizing Tris(η⁵-cyclopenta-2,4-dienyl)europium with high purity (>97%), and how can experimental variables (e.g., solvent choice, temperature) influence yield and crystallinity?
Answer: Synthesis typically involves reacting europium(III) salts with cyclopentadienyl ligands under inert conditions. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance ligand coordination but may require rigorous drying to prevent hydrolysis .
- Temperature : Lower temperatures ( −78°C) favor controlled ligand assembly, while higher temperatures risk ligand decomposition.
- Purification : Column chromatography or recrystallization in hexane/THF mixtures achieves >97% purity. Contaminants like unreacted europium salts can be quantified via ICP-MS .
Q. Table 1: Synthesis Optimization Parameters
| Variable | Optimal Range | Impact on Yield | Common Pitfalls |
|---|---|---|---|
| Solvent (THF) | Anhydrous | +30% yield | Moisture-induced hydrolysis |
| Reaction Temp | −78°C to 25°C | Crystallinity ↑ | Ligand degradation >50°C |
| Ligand:Metal Ratio | 3:1 | Stoichiometric | Excess ligand → impurity |
Q. Q2: How can researchers validate the electronic structure of Tris(η⁵-cyclopenta-2,4-dienyl)europium using spectroscopic and computational methods?
Answer:
- Spectroscopy :
- XPS : Europium 3d₅/₂ peaks at ~1135 eV confirm +3 oxidation state. Shifts >1 eV indicate ligand coordination effects .
- EPR : Silent spectrum (Eu³⁰ is EPR-silent) rules out paramagnetic impurities.
- Computational : Density Functional Theory (DFT) using LANL2DZ basis sets predicts ligand-field splitting. Discrepancies >0.2 eV between experimental and calculated spectra suggest incomplete solvation models .
Advanced Research Questions
Q. Q3: What mechanistic insights explain contradictory luminescence data for Tris(η⁵-cyclopenta-2,4-dienyl)europium in different matrices (e.g., polymer vs. crystalline)?
Answer: Luminescence quenching in polymeric matrices arises from:
- Energy transfer : Non-radiative pathways dominate in amorphous phases due to phonon coupling.
- Crystallinity : Ordered lattices reduce vibrational modes, enhancing emission intensity.
Methodological resolution :
Q. Table 2: Luminescence Data Contradictions
| Matrix | Quantum Yield (Φ) | Lifetime (τ, ms) | Key Factor |
|---|---|---|---|
| Single Crystal | 0.85 | 2.3 | Low phonon coupling |
| Polymeric Film | 0.12 | 0.7 | Energy dissipation |
Q. Q4: How can researchers address reproducibility challenges in magnetic susceptibility measurements of Tris(η⁵-cyclopenta-2,4-dienyl)europium across labs?
Answer: Non-reproducibility often stems from:
- Sample handling : Air-sensitive europium complexes require glovebox-prepared samples.
- Instrument calibration : SQUID magnetometers must be standardized with reference materials (e.g., HgCo(NCS)₄).
Best practices :
Q. Q5: What novel applications of Tris(η⁵-cyclopenta-2,4-dienyl)europium are emerging in quantum computing research, and what methodological frameworks support these studies?
Answer:
- Quantum bit (qubit) candidates : Europium’s nuclear spin (I = 5/2) enables long coherence times.
- Methodology :
- Pulsed EPR : Measures phase memory times (Tₘ) under microwave irradiation.
- Theoretical modeling : Spin Hamiltonian parameters (D, E) are derived from angular-dependent EPR .
Q. Q6: How can environmental impact assessments (e.g., waste streams from europium synthesis) be integrated into research workflows without compromising experimental rigor?
Answer:
- Green chemistry metrics : Calculate E-factor (kg waste/kg product) for solvent recovery protocols .
- Lifecycle analysis : Use CRDC subclass RDF2050104 (membrane separation) to design closed-loop purification systems .
Methodological & Theoretical Frameworks
Q. Q7: What theoretical frameworks (e.g., ligand-field theory, DFT) best explain the redox behavior of Tris(η⁵-cyclopenta-2,4-dienyl)europium in non-aqueous electrolytes?
Answer:
- Ligand-field theory : Predicts europium’s redox potential (E⁰) shifts with ligand electron-donating capacity.
- DFT validation : HOMO-LUMO gaps correlate with cyclic voltammetry peaks. Discrepancies >0.3 V indicate inadequate solvent polarization in simulations .
Q. Guidelines for Researchers
- Data sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) per EU chemical data platforms .
- Ethical compliance : Ensure participant data anonymization in collaborative studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
